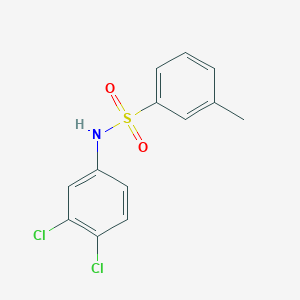

N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their structure, containing a sulfonamide functional group. They have a wide range of applications, including in the pharmaceutical industry as antibiotics .

Mechanism of Action

Target of Action

N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide, also known as DCMU or diuron, is a widely used herbicide . Its primary targets are immune cells, particularly CD8+ T cells . These cells play a crucial role in the immune response against cancer .

Mode of Action

DCMU interacts with its targets by modulating the expression of micro-RNA (miRNA) in a dose-dependent manner . This modulation leads to a specific pattern of gene expression, which results in diminished cytokine and granzyme B secretions . Several miRNAs, such as hsa-miR-3135b and hsa-miR-21-5p, have been identified as regulators of these secretions .

Biochemical Pathways

The modulation of miRNA expression by DCMU affects various biochemical pathways. It leads to a reduction in the cytotoxic activity of CD8+ T cells directed against cancer cells . This reduction in cytotoxic activity contributes to the establishment of an environment conducive to cancer development .

Pharmacokinetics

Related compounds such as 3,4-dichloromethylphenidate are primarily metabolized by the liver and excreted predominantly through renal pathways

Result of Action

The action of DCMU results in molecular and cellular effects that reduce the abilities of T-cells . This reduction in T-cell abilities contributes to the establishment of an environment conducive to cancer development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DCMU. For instance, the presence of other xenobiotic pollutants can have interactive effects with DCMU . Additionally, the concentration of DCMU can also influence its effects, with hormone-disruptive signaling effects likely predominating when xenobiotic concentrations are low .

Future Directions

The future directions for research on “N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide” would likely depend on its properties and potential applications. Given the wide range of uses for sulfonamides, potential areas of interest could include the development of new antibiotics, the study of its interactions with biological systems, or the exploration of its potential uses in materials science .

properties

IUPAC Name |

N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c1-9-3-2-4-11(7-9)19(17,18)16-10-5-6-12(14)13(15)8-10/h2-8,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNFLANLYZDHSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-N'-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492493.png)

![N-(3-chlorophenyl)-N'-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492494.png)

![3,4,5-triethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B492496.png)

![N-(3-chlorophenyl)-N'-(3-imidazo[1,2-a]pyridin-2-ylphenyl)urea](/img/structure/B492497.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B492499.png)

![N-(4-methoxyphenyl)-N'-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492501.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B492502.png)

![N-phenyl-N'-(2-phenylimidazo[1,2-a]pyridin-3-yl)urea](/img/structure/B492505.png)

![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-N'-phenylurea](/img/structure/B492506.png)

![N-(3-chlorophenyl)-N'-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492509.png)

![N-(4-methoxyphenyl)-N'-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492511.png)

![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-N'-phenylurea](/img/structure/B492514.png)

![3-(10,10-Dimethyl-3,3-dioxido-3-thia-4-azatricyclo[5.2.1.0~1,5~]dec-4-yl)-1-(1-phenylethyl)-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492516.png)